

Formamidine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Formamidine Hydrobromide*

Cat. No.: *B1446223*

[Get Quote](#)

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Perovskite Precursor

Introduction

Formamidine hydrobromide (FABr), also known as formamidinium bromide, is an organic salt that has garnered significant attention in the scientific community, particularly in the field of materials science. Its emergence as a critical precursor in the formulation of perovskite materials has positioned it at the forefront of research into next-generation photovoltaic and optoelectronic devices. This guide provides a comprehensive overview of **formamidine hydrobromide**, detailing its chemical and physical properties, synthesis and purification protocols, primary applications, and essential safety and handling procedures.

Chemical Identity and Properties

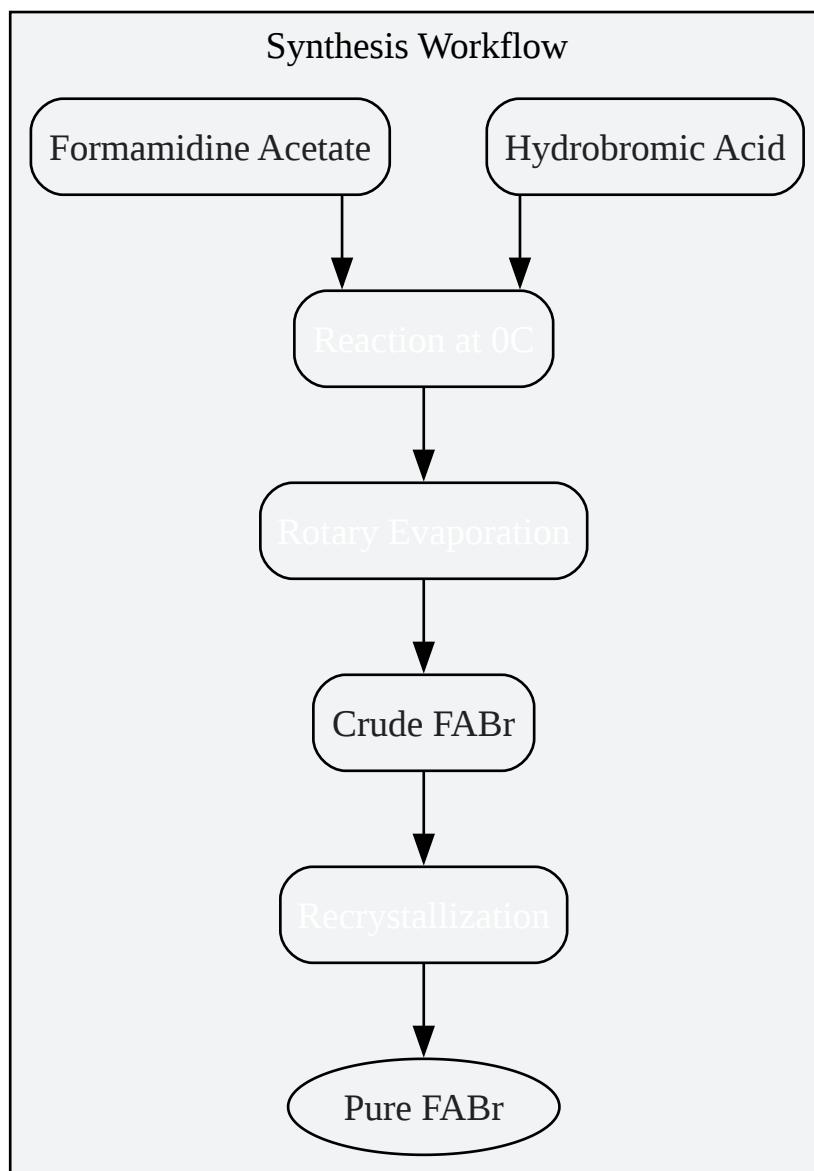
Formamidine hydrobromide is the hydrobromide salt of formamidine. The formamidinium cation ($[\text{CH}(\text{NH}_2)_2]^+$) is a key component in tuning the properties of perovskite materials for various applications.

Property	Value	Source(s)
CAS Number	146958-06-7	[1] [2]
Molecular Formula	CH ₅ BrN ₂ (or CH ₄ N ₂ ·HBr)	[1]
Molecular Weight	124.97 g/mol	[1] [2]
Appearance	White to off-white crystalline solid or powder	
Melting Point	135 °C	[3]
Solubility	Soluble in water and Dimethylformamide (DMF)	[3]
Synonyms	Formamidinium Bromide, FABr	[4]

Synthesis and Purification

The synthesis of high-purity **formamidine hydrobromide** is crucial for the fabrication of high-performance perovskite devices. A common and effective laboratory-scale synthesis involves the reaction of formamidine acetate with hydrobromic acid.[\[5\]](#)

Rationale for Method Selection


This method is favored due to its straightforward procedure and the use of readily available starting materials. Formamidine acetate is a stable, non-hygroscopic solid, making it easier to handle compared to the highly deliquescent formamidine hydrochloride.[\[6\]](#) The reaction with hydrobromic acid provides a direct route to the desired bromide salt. The purification process, involving recrystallization, is essential for removing unreacted starting materials and byproducts, which can be detrimental to perovskite film quality and device performance.

Detailed Synthesis Protocol[\[7\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve formamidine acetate (1 molar equivalent) in a suitable solvent.
- Acid Addition: Cool the flask in an ice bath to 0 °C. Slowly add hydrobromic acid (48 wt% in water, 2 molar equivalents) dropwise to the stirred solution under an inert atmosphere (e.g.,

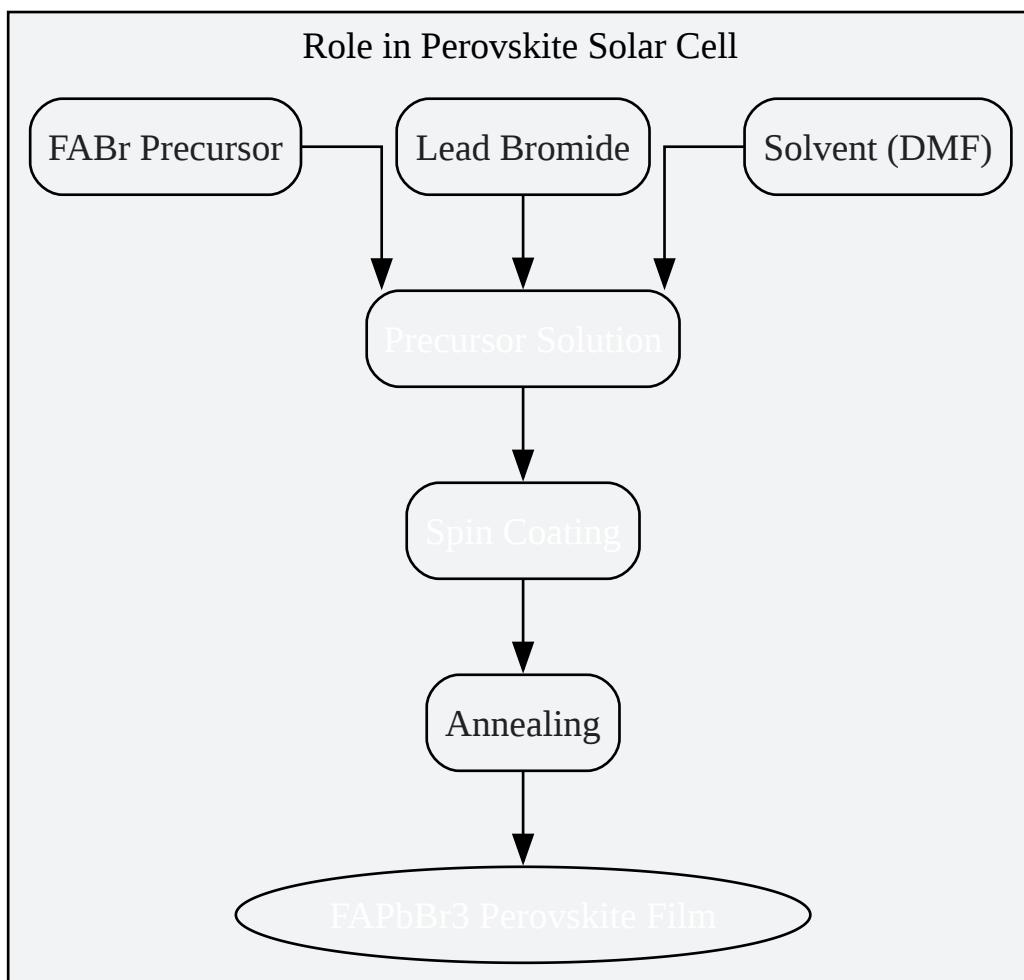
argon).

- Reaction: Continue stirring the mixture at 0 °C for 2 hours.
- Solvent Removal: Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 70 °C) to obtain the crude product.
- Purification: Dissolve the crude white powder in a minimal amount of a suitable solvent like ethanol.
- Recrystallization: Re precipitate the product by adding an anti-solvent such as diethyl ether.
- Final Product: Collect the purified crystals by filtration and dry them in a vacuum oven at 60 °C for 24 hours.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Formamidine Hydrobromide**.

Key Applications in Perovskite Solar Cells


Formamidine hydrobromide is a cornerstone material in the development of formamidinium-based lead halide perovskites, such as FAPbBr₃.^[7] These materials are highly sought after for their superior thermal stability and optoelectronic properties compared to their methylammonium (MA) counterparts.^[8]

The incorporation of the formamidinium cation into the perovskite crystal lattice offers several advantages:

- Enhanced Thermal Stability: FAPbBr₃ and related compounds exhibit better stability at higher temperatures, a critical factor for the long-term performance of solar cells.
- Tunable Bandgap: The bromide content allows for tuning of the material's bandgap. FAPbBr₃ has a wider bandgap of approximately 2.23 eV, making it suitable for applications in tandem solar cells and as a wide-bandgap material for transparent solar cells.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Improved Carrier Transport: Formamidinium-based perovskites have shown excellent carrier transport characteristics, contributing to higher device efficiencies.[\[8\]](#)

Role in Device Fabrication

In a typical solution-processed fabrication of a perovskite solar cell, **formamidine hydrobromide** is dissolved along with a lead halide (e.g., lead bromide, PbBr₂) in a polar aprotic solvent like DMF. This precursor solution is then deposited as a thin film onto a substrate. Subsequent annealing promotes the crystallization of the perovskite layer. The quality of this layer is paramount for achieving high power conversion efficiencies.

[Click to download full resolution via product page](#)

Caption: Fabrication of a FAPbBr₃ perovskite film.

Characterization Techniques

Verifying the purity and identity of synthesized **formamidine hydrobromide** is essential.

Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and assess purity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
- X-ray Diffraction (XRD): To analyze the crystalline structure of the powder.

- Argentometric Titration: A quantitative chemical analysis method to determine the purity.

Safety and Handling

Formamidine hydrobromide requires careful handling due to its potential health hazards.

Hazard Identification:

- May damage fertility or the unborn child.
- May cause harm to breast-fed children.
- May cause damage to organs through prolonged or repeated exposure.
- Very toxic to aquatic life with long-lasting effects.

Precautions for Safe Handling:[11][12]

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid breathing dust. Use a dust respirator if necessary.
- Wash hands thoroughly after handling.
- Avoid contact with skin, eyes, and clothing.

Storage Conditions:

- Store in a tightly closed container in a cool, dark, and dry place.[11]
- The material is hygroscopic and air-sensitive; store under an inert gas atmosphere.[4][12]

Conclusion

Formamidine hydrobromide is a pivotal material in the advancement of perovskite technology. Its unique properties contribute to the development of more stable and efficient

solar cells and optoelectronic devices. A thorough understanding of its synthesis, purification, and handling is crucial for researchers aiming to harness its full potential in their scientific endeavors.

References

- American Cyanamid Company. (1955). Halo-formamidine salts and method of preparation.
- Thakur, A. (2019). On the synthesis method of Formamidinium bromide? ResearchGate. [\[Link\]](#)
- Pandey, M., et al. (2021). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. ACS Applied Materials & Interfaces. [\[Link\]](#)
- Royal Society of Chemistry. (2017). Synthesis of Formamidinium Lead Halide Perovskite Nanocrystals through Solid-Liquid-Solid Cation Exchange. Royal Society of Chemistry. [\[Link\]](#)
- Loba Chemie. (n.d.). FORMAMIDE MOLECULAR BIOLOGY Safety Data Sheet. Loba Chemie. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Formamidinium Lead Bromide for Enhanced Solar Cell Efficiency. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Semantic Scholar. (n.d.). Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. Semantic Scholar. [\[Link\]](#)
- ResearchGate. (2018). (PDF) Formamidinium Lead Bromide (FAPbBr₃) Perovskite Microcrystals for Sensitive and Fast Photodetectors. ResearchGate. [\[Link\]](#)
- ResearchGate. (n.d.). Enhancing Performance and Stability of Perovskite Solar Cells with a Novel Formamidine Group Additive. ResearchGate. [\[Link\]](#)
- Organic Syntheses. (n.d.). formamidine acetate. Organic Syntheses. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Aminomethylideneazanium;bromide. PubChem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 146958-06-7 · Formamidine Hydrobromide · 065-06771 · 063-06772 [Detail Information] | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Aminomethylideneazanium;bromide | CH₅BrN₂ | CID 91972093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Formamidine Hydrobromide | 146958-06-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbino.com]
- 8. researchgate.net [researchgate.net]
- 9. Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optically Clear Films of Formamidinium Lead Bromide Perovskite for Wide-Band-Gap, Solution-Processed, Semitransparent Solar Cells. | Semantic Scholar [semanticscholar.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- To cite this document: BenchChem. [Formamidine Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1446223#formamidine-hydrobromide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com